molecular formula C9H19N5 B13199860 5-(Aminomethyl)-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine

5-(Aminomethyl)-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13199860
M. Wt: 197.28 g/mol
InChI Key: LMOHUBSJIJDEID-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine ( 2059987-83-4) is a high-purity chemical reagent featuring a 1,2,4-triazole core functionalized with an aminomethyl group and diisopropylamine substituents. This structure makes it a valuable building block in medicinal chemistry and drug discovery research. The 1,2,4-triazole scaffold is a privileged structure in pharmacology, known to interact with a variety of biological targets and is present in numerous therapeutic agents . This compound is of particular interest for developing new bioactive molecules. The 1,2,4-triazole ring system is a key pharmacophore in clinical drugs with antifungal, anticancer, and antiviral properties . The presence of the aminomethyl group offers a versatile handle for further synthetic modification, allowing researchers to create amide bonds, Schiff bases, or link the core to other molecular entities, such as peptides or polymers . The N,N-diisopropyl moiety can influence the molecule's lipophilicity and steric profile, which are critical parameters in optimizing a compound's absorption and distribution properties. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H19N5

Molecular Weight

197.28 g/mol

IUPAC Name

5-(aminomethyl)-N,N-di(propan-2-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H19N5/c1-6(2)14(7(3)4)9-11-8(5-10)12-13-9/h6-7H,5,10H2,1-4H3,(H,11,12,13)

InChI Key

LMOHUBSJIJDEID-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=NNC(=N1)CN)C(C)C

Origin of Product

United States

Preparation Methods

Direct Cyclization from Hydrazine Derivatives

Methodology:

  • Starting with hydrazine derivatives, such as hydrazides or hydrazines substituted with appropriate groups.
  • Condensation with suitable aldehydes or ketones to form hydrazone intermediates.
  • Cyclization under acidic or basic conditions to form the 1,2,4-triazole ring.

Key Reactions:

  • Hydrazine derivatives reacting with formaldehyde or other aldehydes to introduce the aminomethyl group at position 5.
  • Alkylation of the nitrogen atoms with isopropyl groups (propan-2-yl) using alkyl halides or via reductive amination.

Reference:
The synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, as detailed in recent literature, employs similar pathways involving hydrazine derivatives and aldehyde condensation, with yields reaching up to 99% under optimized conditions.

Multi-Step Route via Intermediate Triazole Precursors

Stepwise Process:

Step Description Reagents & Conditions Yield/Notes
1 Preparation of hydrazide intermediate Hydrazine hydrate + aldehyde Reflux in ethanol; high yield (~90%)
2 Formation of hydrazone Aldehyde + hydrazide Room temperature, catalytic acid
3 Cyclization to triazole ring Heating in acetic acid or under microwave 62–99% yield
4 Introduction of propan-2-yl groups Alkyl halides (e.g., isopropyl bromide) Reflux with base (e.g., K2CO3)

Note: The specific placement of the amino and aminomethyl groups is achieved through selective functionalization during or after ring formation.

Alternative Synthetic Approaches

Using Chlorosulfonyl Intermediates

Based on patent literature, a pathway involves:

  • Chlorination of 5-amino-1,2,4-triazole derivatives.
  • Subsequent substitution with aminomethyl groups via nucleophilic attack.
  • Alkylation of nitrogen atoms with isopropyl groups using alkyl halides under basic conditions.

Reference:
The process described in EP0375061A1 involves chlorination and subsequent substitution steps, although it is more suited for sulfonamide derivatives rather than the target compound directly.

Modular Synthesis from Amino Acids and Acyl Hydrazines

A recent modular approach employs amino acids as starting materials:

  • Coupling amino acids with acyl hydrazines to generate intermediates.
  • Cyclization and subsequent alkylation steps to install the propan-2-yl groups.

Research Findings:
This method offers high versatility, with yields up to 95% and tolerance for various substituents, making it suitable for large-scale synthesis.

Specific Reaction Conditions and Optimization

Reaction Step Typical Conditions Catalysts/Reagents Observations
Hydrazide formation Reflux in ethanol Hydrazine hydrate High yield, minimal side products
Cyclization Microwave irradiation or reflux Acetic acid or phosphoric acid Accelerates ring formation, yields >90%
Alkylation of N,N-bis(propan-2-yl) Isopropyl bromide + base (K2CO3) Reflux in acetonitrile High selectivity, minimal over-alkylation

Data Tables Summarizing Yields and Conditions

Pathway Starting Material Key Intermediates Final Yield (%) Conditions Remarks
Hydrazine-based Hydrazine + aldehyde Hydrazone 85–99 Reflux, acid catalysis Versatile, scalable
Chlorosulfonyl route 5-Amino-1,2,4-triazole Chlorosulfonyl intermediates 60–75 Chlorination, nucleophilic substitution Costly, less efficient
Amino acid route Amino acids + acyl hydrazines Triazole derivatives 80–95 Microwave-assisted, reflux High yield, broad scope

Summary of Research Findings

  • Efficiency: The hydrazine-based route offers the highest yields and operational simplicity.
  • Scalability: Modular methods utilizing amino acids are promising for large-scale synthesis.
  • Selectivity: Alkylation steps require careful control to prevent over-alkylation or side reactions.
  • Reagents: Use of readily available hydrazines, aldehydes, and alkyl halides facilitates synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted triazole derivatives with different functional groups replacing the aminomethyl group.

Scientific Research Applications

5-(Aminomethyl)-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with antifungal, antibacterial, or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of the target compound include:

Compound Name Substituents Molecular Formula Key Features Reference
5-(Aminomethyl)-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine 5-aminomethyl, N,N-diisopropyl C8H18N6 High nitrogen content, branched alkyl groups
5-Isopropyl-4H-1,2,4-triazol-3-amine 5-isopropyl C5H10N4 Simpler alkyl substituent, lower molecular weight
5-(tert-Butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine 5-tert-butyl, N-aryl (2,4-dichlorophenyl) C12H14Cl2N4 Bulky tert-butyl and electron-withdrawing aryl groups
5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine 5-phenyl, N-aryl (p-tolyl) C15H15N5 Aromatic substituents for enhanced π-π interactions

Key Observations :

  • The aminomethyl group in the target compound may enhance water solubility compared to hydrophobic substituents like tert-butyl or phenyl .

Yield Comparison :

  • Yields for triazol-3-amine derivatives range from 71–91% depending on substituents and reaction conditions .
Physicochemical Properties
  • Crystallography : The 5-(tert-butyl)-N-(2,4-dichlorophenyl) analog crystallizes in an orthorhombic system stabilized by N–H···N hydrogen bonds, suggesting similar intermolecular interactions for the target compound .
  • Solubility : The dihydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogs like 5-isopropyl derivatives .

Biological Activity

5-(Aminomethyl)-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

The compound belongs to the triazole class, which is known for its broad spectrum of biological activities. The general structure can be represented as follows:

C10H16N6\text{C}_{10}\text{H}_{16}\text{N}_6

The synthesis typically involves the reaction of propan-2-amine with triazole derivatives under specific conditions to yield the desired aminomethylated product. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Research indicates that triazole derivatives exhibit promising anticancer properties. A study highlighted that compounds featuring the 3-amino-1,2,4-triazole core demonstrate dual activity against tumor proliferation and angiogenesis, making them potential candidates for cancer therapy. Specifically, modifications at the 3-position of the triazole ring enhance anticancer efficacy against various cell lines .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa12.5Inhibition of tubulin polymerization
Compound BMCF-78.3Induction of apoptosis
Compound CA54915.0Antiangiogenic effects

Antimicrobial Activity

Several studies have reported antimicrobial activities associated with triazole derivatives. For example, compounds derived from 5-(aminomethyl)-1H-1,2,4-triazoles have shown effectiveness against a range of bacteria and fungi. The presence of the aminomethyl group enhances interaction with microbial targets.

Table 2: Antimicrobial Activity Against Common Pathogens

PathogenCompound TestedZone of Inhibition (mm)
Staphylococcus aureusCompound D20
Escherichia coliCompound E15
Candida albicansCompound F18

The biological activity of this compound is largely attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis. The triazole moiety is known for its capability to bind to enzymes involved in these processes, leading to cell death or growth inhibition.

Case Studies

Case Study 1: Anticancer Activity in Vivo

In a recent study involving animal models, the administration of a triazole derivative demonstrated significant tumor reduction in xenograft models. The compound was administered at varying doses and showed a dose-dependent response in tumor size reduction compared to control groups .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of triazole derivatives against multi-drug resistant strains of bacteria. The results indicated that certain derivatives exhibited superior activity compared to conventional antibiotics, suggesting their potential use in treating resistant infections .

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